molecular formula C4H11N3 B075231 N-Ethyl-N-methylguanidine CAS No. 1113-61-7

N-Ethyl-N-methylguanidine

Cat. No. B075231
CAS RN: 1113-61-7
M. Wt: 101.15 g/mol
InChI Key: FWGSQBLSFXFROK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-N-methylguanidine and its derivatives has been explored in different studies. For instance, the synthesis and binding characteristics of N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine, a potential SPECT agent for imaging NMDA receptor activation, highlight the intricate methods involved in producing N-methylated guanidine compounds (Owens et al., 2000).

Molecular Structure Analysis

Research into the molecular structure of N-methylated guanidines, such as N,N'-dimethyl-N,N'-diphenylguanidine, reveals their conformational properties and how these can be utilized in constructing water-soluble oligomers with multilayered aromatic structures (Tanatani et al., 1998).

Chemical Reactions and Properties

N-Ethyl-N-methylguanidine participates in a variety of chemical reactions due to its guanidine group. For example, reactions of N-methyl-N'-nitro-N-nitrosoguanidine with mammalian cells demonstrate the chemical's reactivity and potential inhibition of DNA, RNA, and protein synthesis (Anderson & Burdon, 1970).

Physical Properties Analysis

The physical properties of N-Ethyl-N-methylguanidine, such as solubility, melting point, and stability, are crucial for its handling and application in various research and industrial processes. However, specific studies focusing solely on these aspects of N-Ethyl-N-methylguanidine were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of N-Ethyl-N-methylguanidine, including its basicity, reactivity with different chemical agents, and participation in nucleophilic substitution reactions, are essential for understanding its behavior in chemical syntheses and potential applications. For instance, the synthesis and biological evaluation of novel compounds involving guanidine derivatives highlight the versatility of guanidines in chemical reactions (Klimova et al., 2012).

Scientific Research Applications

  • Mutagenesis and Chromosome Mapping : N-methyl-N-nitro-N-nitrosoguanidine (a related compound) is a powerful mutagen used to induce mutations in Escherichia coli. This specificity allows for directed mutagenesis and studying chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

  • Pharmacological Applications : N-ethyl-N-methylguanidine derivatives have been evaluated for their role as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers, indicating their potential in treating brain diseases like stroke, trauma, epilepsy, and neurodegenerative diseases (Hu et al., 1997).

  • Antioxidant Activities : A study compared the antioxidant activities of aminoguanidine, methylguanidine, and guanidine, indicating their potential in inhibiting free radicals and metabolites generated by human leukocytes (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).

  • Neuromuscular Junction Studies : The effects of N-alkyl derivatives of guanidine, including methyl- and ethylguanidine, were studied at the frog neuromuscular junction, suggesting their impact on synaptic transmission (Farley, Yeh, Watanabe, & Narahashi, 1981).

  • Adaptive Response to Alkylating Agents : N-methyl-N′-nitro-N-nitrosoguanidine, a related compound, is studied for its mutagenic effects due to DNA methylation at specific sites (Jeggo, Defais, Samson, & Schendel, 1978).

  • Designing Polyamine Pharmacophores : N-Ethylated N-arylmethyl polyamine conjugates, related to N-ethyl-N-methylguanidine, have been synthesized and evaluated for targeting the polyamine transporter in leukemia cells (Kaur et al., 2008).

  • Reactivity with Nucleic Acids and Proteins : N-ethyl-N'-nitro-n-nitrosoguanidine has been studied for its reactivity with nucleic acids and proteins, comparing it to N-methyl-N'-nitro-N-nitrosoguanidine (Yoda, Sakiyama, & Fujimura, 1982).

properties

IUPAC Name

1-ethyl-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGSQBLSFXFROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274637
Record name N-Ethyl-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-methylguanidine

CAS RN

1113-61-7
Record name N-Ethyl-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-methylguanidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Barzaghi, P Mantegazza, M Riva - British Journal of …, 1965 - ncbi.nlm.nih.gov
… A similar action is shown by NN-diethylguanidine, NN-dipropylguanidine, NN-dibutylguanidine, NN-di-isobutylguanidine, N-ethyl-N-methylguanidine, NN-diphenylguanidine, NN-…
Number of citations: 7 www.ncbi.nlm.nih.gov
RE Reddick - 1986 - escholarship.org
We have synthesized [2–15N] creatine,[2–15N] creatinine,[2/3-15N] creatinine,[2–15N] phosphocreatinine,[2/3–1 N] phosphocreatinine,[2–15M) phosphocreatine, and [2/3–15N] …
Number of citations: 0 escholarship.org
RE Reddick - 1986 - escholarship.org
We have synthesized [2–15N] creatine,[2–15N] creatinine,[2/3-15N] creatinine,[2–15N] phosphocreatinine,[2/3–1 N] phosphocreatinine,[2–15M) phosphocreatine, and [2/3–15N] …
Number of citations: 0 escholarship.org

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